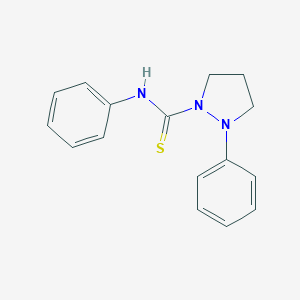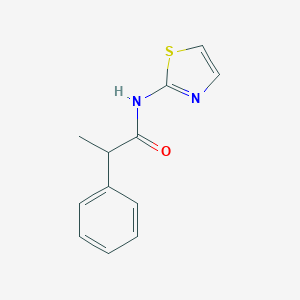![molecular formula C18H25N3O2S B258284 N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B258284.png)
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various B-cell malignancies.
Wirkmechanismus
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in B-cell development, activation, and survival. Inhibition of BTK by N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide leads to decreased B-cell receptor signaling and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has been shown to inhibit BTK activity and downstream signaling pathways in B-cell malignancies. This leads to decreased proliferation and survival of B-cell malignancies. N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies. In addition, N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has been shown to have minimal effects on normal B-cell function, suggesting that it may have a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. It has also been extensively studied in preclinical models of B-cell malignancies, making it a well-characterized tool compound for studying B-cell receptor signaling and B-cell malignancies. However, N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has some limitations for use in lab experiments. It is a specific inhibitor of BTK and may not be suitable for studying other signaling pathways. In addition, the effects of N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide may be influenced by the genetic background of the cells being studied.
Zukünftige Richtungen
There are several future directions for the development of N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide and related compounds. One area of focus is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of focus is the development of biomarkers that can predict response to BTK inhibitors such as N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide. In addition, there is interest in the development of BTK inhibitors for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Overall, N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide and related compounds have the potential to be important tools for the study and treatment of B-cell malignancies and other diseases.
Synthesemethoden
The synthesis of N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The synthesis involves the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-furanoyl chloride, which is then reacted with 3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thiophenecarboxylic acid to form the desired product, N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies.
Eigenschaften
Produktname |
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide |
|---|---|
Molekularformel |
C18H25N3O2S |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
N-[3-[(4-ethylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H25N3O2S/c1-4-20-7-9-21(10-8-20)12-15-13(2)14(3)24-18(15)19-17(22)16-6-5-11-23-16/h5-6,11H,4,7-10,12H2,1-3H3,(H,19,22) |
InChI-Schlüssel |
MPITYSRDOKCWRI-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CCN1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)

![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)




![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)

![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)
